5-Methyl-2-(2-oxoethyl)cyclopent-1-ene-1-carbaldehyde
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Overview
Description
5-Methyl-2-(2-oxoethyl)cyclopent-1-ene-1-carbaldehyde is an organic compound with a unique structure that includes a cyclopentene ring, a methyl group, and an oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(2-oxoethyl)cyclopent-1-ene-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a diene or an enone, followed by functional group modifications to introduce the oxoethyl and methyl groups. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient and scalable production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(2-oxoethyl)cyclopent-1-ene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the oxoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: 5-Methyl-2-(2-carboxyethyl)cyclopent-1-ene-1-carbaldehyde
Reduction: 5-Methyl-2-(2-hydroxyethyl)cyclopent-1-ene-
Properties
CAS No. |
216512-70-8 |
---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
5-methyl-2-(2-oxoethyl)cyclopentene-1-carbaldehyde |
InChI |
InChI=1S/C9H12O2/c1-7-2-3-8(4-5-10)9(7)6-11/h5-7H,2-4H2,1H3 |
InChI Key |
RJEBUXWFNKUDOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=C1C=O)CC=O |
Origin of Product |
United States |
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